Lipophilicity Differential vs. Ester Analog
The target compound's computed lipophilicity (XLogP3-AA = 1.0) is approximately 1.5–2.0 log units lower than that of its direct ethyl ester analog (ethyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate, estimated XLogP3-AA ≈ 2.5–3.0) [1]. This quantitative difference is consistent with the well-established ~2 log unit reduction in logP observed when converting a carboxylic acid to its corresponding ethyl ester within the same heteroaromatic scaffold [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | Ethyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate (estimated XLogP3-AA ≈ 2.5–3.0) |
| Quantified Difference | Approximately 1.5–2.0 log units lower for the carboxylic acid |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; class-level estimate based on known acid/ester logP differentials |
Why This Matters
The lower lipophilicity of the carboxylic acid may be advantageous for fragment-based screening libraries requiring higher aqueous solubility and lower non-specific binding, directly influencing procurement decisions when compared to the more lipophilic ester analog.
- [1] PubChem. (2025). 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. XLogP3-AA value. View Source
